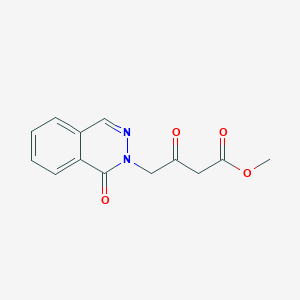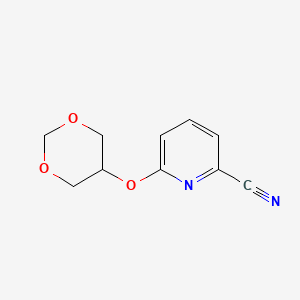
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile
Übersicht
Beschreibung
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile is a chemical compound with the following properties:
- CAS Number : 1287218-30-7
- Molecular Formula : C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>
- Molecular Weight : 206.201 g/mol
- Purity : 95% (For Research Use Only)
Synthesis Analysis
The synthetic route for this compound involves the reaction of a pyridine derivative with a dioxane-based reagent. Detailed synthetic procedures and optimization strategies can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile consists of a pyridine ring attached to a dioxane moiety via an oxygen atom. The nitrile group (–C≡N) is also present. The arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the nitrile group. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability.
- Spectroscopic Data : Obtain IR, NMR, and mass spectrometry data for characterization.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile is a compound of interest due to its unique structure, which allows for a variety of chemical interactions and reactions. The presence of both the dioxane and pyridine moieties within its structure offers a multifaceted approach to chemical synthesis and reactivity. This compound can serve as a precursor or intermediate in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry. The pyridine ring, known for its electron-deficient nature, can engage in nucleophilic substitution reactions, while the dioxane moiety may be involved in processes such as ring opening or modification reactions, further expanding the compound's utility in synthetic organic chemistry (Munteanu & Apetrei, 2021).
Biological Activity and Pharmaceutical Applications
The structural features of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile suggest potential biological activity, given the known bioactivities associated with pyridine derivatives. Pyridine derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the dioxane group could modulate these properties, potentially leading to novel biological activities. As such, this compound and its derivatives may be valuable in drug discovery efforts, serving as lead compounds or scaffolds for the development of new therapeutic agents targeting various diseases (Altaf et al., 2015).
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
Zukünftige Richtungen
- Biological Activity : Explore its potential as a drug candidate or probe molecule.
- Derivatives : Synthesize and study derivatives to enhance specific properties.
- Structure-Activity Relationship (SAR) : Investigate how structural modifications impact its activity.
Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. For more detailed studies, consult relevant scientific literature123.
Eigenschaften
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-4-8-2-1-3-10(12-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOJCGYKRKQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240795 | |
| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile | |
CAS RN |
1287218-30-7 | |
| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)
![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
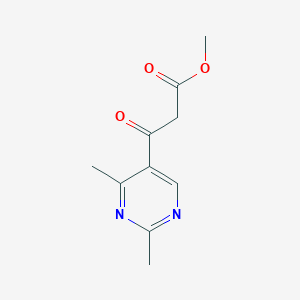
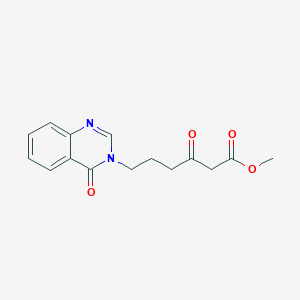
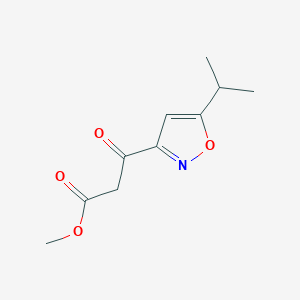
![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)
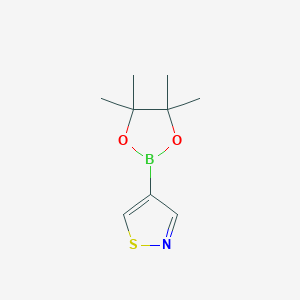
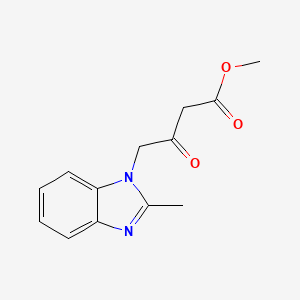


![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
